molecular formula C19H19NO3 B1337860 (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one CAS No. 96930-27-7

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

Cat. No.: B1337860
CAS No.: 96930-27-7
M. Wt: 309.4 g/mol
InChI Key: CDSPCWKYSYEPMH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its structure comprises an oxazolidinone ring substituted with a benzyl group and a phenylpropanoyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with 3-phenylpropanoyl chloride in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures, often around -70°C to -60°C, to ensure high selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropanoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring provides a rigid framework that influences the spatial arrangement of the reacting molecules, leading to high selectivity in the formation of the desired enantiomer .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Isopropyl-3-(3-phenylpropanoyl)oxazolidin-2-one
  • ®-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
  • (S)-4-Benzyl-3-(3-phenylpropanoyl)thiazolidin-2-one

Uniqueness

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in asymmetric synthesis. Compared to similar compounds, it offers a balance of steric and electronic effects that enhance its utility as a chiral auxiliary .

Properties

IUPAC Name

(4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPCWKYSYEPMH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449829
Record name (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96930-27-7
Record name (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.